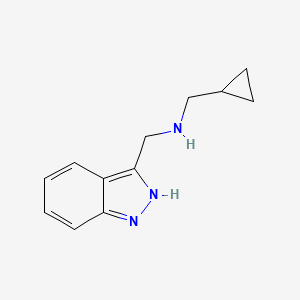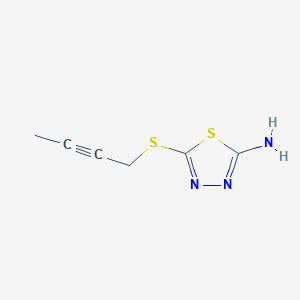![molecular formula C15H22N2O3 B7555027 2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PEPA and belongs to the class of piperazine derivatives. PEPA is a selective agonist of AMPA receptors and has been found to enhance synaptic transmission, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
PEPA acts as a selective agonist of AMPA receptors, which are responsible for mediating fast synaptic transmission in the central nervous system. By enhancing the activity of these receptors, PEPA increases the strength of synaptic connections and improves cognitive function. The exact mechanism of action of PEPA is still under investigation, but it is believed to involve the modulation of ion channel activity and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
PEPA has been found to have a number of biochemical and physiological effects. It enhances synaptic transmission, increases the density of AMPA receptors, and improves the efficiency of synaptic transmission. PEPA also increases the release of neurotransmitters, such as glutamate and acetylcholine, which play a key role in cognitive function. In addition, PEPA has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful factors.
Vorteile Und Einschränkungen Für Laborexperimente
PEPA has several advantages for lab experiments. It is a selective agonist of AMPA receptors, which allows for specific targeting of these receptors in experiments. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to using PEPA in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on PEPA. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to determine the optimal dosage and administration of PEPA for these conditions. Another area of interest is the development of new compounds that are more potent and selective agonists of AMPA receptors. Finally, there is a need for more research on the long-term effects of PEPA and its potential side effects, particularly in humans.
Synthesemethoden
The synthesis of PEPA involves the condensation of 2-phenoxyethylamine with 4-(chloromethyl)-benzoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
PEPA has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to enhance synaptic transmission and improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. PEPA has also been shown to have anti-depressant and anti-anxiety effects, making it a potential candidate for the treatment of mood disorders.
Eigenschaften
IUPAC Name |
2-[4-(2-phenoxyethyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-13(15(18)19)17-9-7-16(8-10-17)11-12-20-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACBIOCLAIMORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methoxyphenyl)ethyl]-3-piperidin-4-ylpropanamide](/img/structure/B7554966.png)


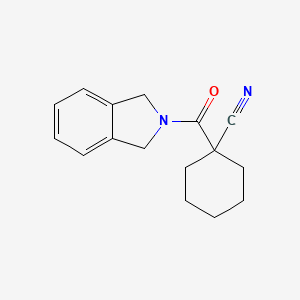
![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)
![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)
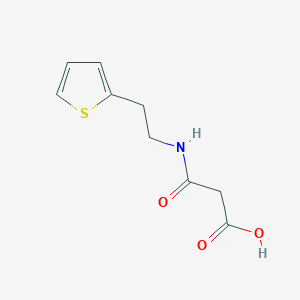

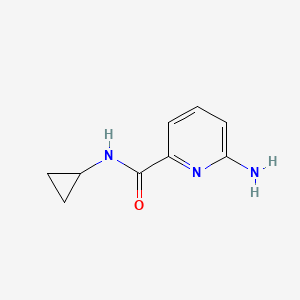
![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
